6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine 6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 113494-35-2
VCID: VC20872341
InChI: InChI=1S/C12H12FN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17)
SMILES: CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Molecular Formula: C12H12FN5O2
Molecular Weight: 277.25 g/mol

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine

CAS No.: 113494-35-2

Cat. No.: VC20872341

Molecular Formula: C12H12FN5O2

Molecular Weight: 277.25 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine - 113494-35-2

Specification

CAS No. 113494-35-2
Molecular Formula C12H12FN5O2
Molecular Weight 277.25 g/mol
IUPAC Name 6-ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C12H12FN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17)
Standard InChI Key WZOOFTLTBYMEDU-UHFFFAOYSA-N
SMILES CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Canonical SMILES CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Introduction

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are crucial in biological systems, forming part of nucleic acids (DNA and RNA), and they also serve as bases for various pharmaceuticals due to their diverse biological activities.

Synthesis

Synthesis methods for pyrimidine derivatives often involve condensation reactions between appropriate starting materials such as aldehydes or ketones with amidines or urea derivatives under acidic conditions .

Potential Biological Activities

Pyrimidines exhibit a wide range of biological activities depending on their substitution patterns:

Biological ActivityExamples/Comments
AntiviralMany antiviral drugs contain pyrimidine rings
AntibacterialSome derivatives show antibacterial properties
AnticancerCertain pyrimidines inhibit cancer cell growth

Given its structural complexity with both nitro and fluoro substitutions on the phenyl ring attached to the pyrimidine core via an amino linkage at position 5, 6-Ethlyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine might exhibit unique pharmacological properties worthy of further investigation.

Research Directions

To explore the properties of 6-Ethlyl-5-(4-fluoro-3-nitrophenyl)pyrmindiniee,-24diamin, researchers could consider:

  • Pharmacological Screening: Investigating potential antiviral or anticancer activities through cell-based assays.

    Assay TypePurpose
    CytotoxicityDetermine toxicity levels
    ProliferationAssess effect on cell growth

Given the lack of specific data available for this compound in current scientific literature or databases like PubChem , future studies should aim to synthesize it efficiently while evaluating its pharmacokinetic profile.

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